A Comprehensive Technical Guide to 3,5-Dibenzyloxybenzyl Bromide
A Comprehensive Technical Guide to 3,5-Dibenzyloxybenzyl Bromide
For Researchers, Scientists, and Drug Development Professionals
Introduction
3,5-Dibenzyloxybenzyl bromide is a key organic intermediate extensively utilized in the synthesis of complex molecules, particularly within the realms of medicinal chemistry and materials science. Its structure, featuring two benzyl ether protecting groups and a reactive benzylic bromide, makes it a versatile building block for introducing the 3,5-dibenzyloxybenzyl moiety into a variety of molecular scaffolds. This guide provides an in-depth overview of its properties, synthesis, and applications, tailored for professionals in research and development.
Core Properties of 3,5-Dibenzyloxybenzyl Bromide
The fundamental properties of 3,5-Dibenzyloxybenzyl Bromide are summarized below. These data are crucial for its handling, storage, and application in synthetic chemistry.
Physicochemical Properties
| Property | Value | Citations |
| CAS Number | 24131-32-6 | [1][2] |
| Molecular Formula | C₂₁H₁₉BrO₂ | [2][3][4] |
| Molecular Weight | 383.29 g/mol | [2] |
| Appearance | White to almost white powder or crystals | [1][2] |
| Melting Point | 85.0 to 89.0 °C | [1][4] |
| Purity | >98.0% (GC) | [1][2] |
| Solubility | Insoluble in water; soluble in organic solvents like toluene, xylene, chloroform, dichloromethane, diethyl ether, and ethyl acetate. | [5] |
| Boiling Point | 504.3 ± 45.0 °C (Predicted) | [4] |
| Density | 1.329 ± 0.06 g/cm³ (Predicted) | [4] |
Synonyms
Synthesis and Reactivity
3,5-Dibenzyloxybenzyl bromide is typically synthesized from 3,5-dihydroxybenzyl alcohol in a two-step process. The first step involves the protection of the hydroxyl groups via a Williamson ether synthesis, followed by the bromination of the benzylic alcohol.
The primary reactivity of 3,5-dibenzyloxybenzyl bromide is centered at the benzylic carbon bearing the bromine atom.[5] This position is highly susceptible to nucleophilic substitution reactions (both SN1 and SN2 mechanisms are possible), allowing for the formation of new carbon-carbon, carbon-oxygen, carbon-nitrogen, and carbon-sulfur bonds.[6]
Experimental Protocols
Step 1: Synthesis of 3,5-Dibenzyloxybenzyl Alcohol
This protocol is adapted from the synthesis of related dibenzyloxy compounds.[7]
Materials:
-
3,5-Dihydroxybenzyl alcohol
-
Benzyl bromide (2.2 eq)
-
Anhydrous potassium carbonate (K₂CO₃) (3.0 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
Procedure:
-
In a round-bottom flask, dissolve 3,5-dihydroxybenzyl alcohol (1.0 eq) in anhydrous DMF.
-
Add anhydrous potassium carbonate (3.0 eq) to the solution to create a suspension.
-
With vigorous stirring, slowly add benzyl bromide (2.2 eq) to the mixture at room temperature.
-
Continue stirring the reaction mixture at room temperature for 2 hours.
-
Monitor the reaction progress using thin-layer chromatography (TLC).
-
Upon completion, filter the mixture to remove the inorganic salts.
-
Pour the filtrate into ice water to precipitate the product, 3,5-dibenzyloxybenzyl alcohol.
-
Collect the precipitate by filtration, wash with cold water, and dry under vacuum.
Step 2: Synthesis of 3,5-Dibenzyloxybenzyl Bromide
This procedure is a general method for the bromination of benzylic alcohols.[8]
Materials:
-
3,5-Dibenzyloxybenzyl alcohol (from Step 1)
-
Phosphorus tribromide (PBr₃) (0.5 eq) or Carbon tetrabromide (CBr₄) and Triphenylphosphine (PPh₃)
-
Anhydrous benzene or other suitable anhydrous solvent
Procedure:
-
In a flame-dried, two-necked round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 3,5-dibenzyloxybenzyl alcohol (1.0 eq) in an anhydrous solvent like benzene.
-
Cool the solution in an ice bath.
-
Slowly add phosphorus tribromide (0.5 eq) dropwise to the stirred solution.
-
Allow the reaction mixture to warm to room temperature and stir until the reaction is complete, as monitored by TLC.
-
Carefully quench the reaction by slowly adding it to ice water.
-
Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
-
Combine the organic layers, wash with saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude 3,5-dibenzyloxybenzyl bromide by recrystallization or column chromatography.
Applications in Research and Drug Development
3,5-Dibenzyloxybenzyl bromide serves as a crucial intermediate for the synthesis of a wide array of target molecules. Its utility stems from its ability to act as an electrophile in reactions with various nucleophiles. This is particularly valuable in the construction of dendrimers, macrocycles, and as a protecting group strategy in multi-step syntheses.
In drug development, this compound can be used to introduce a bulky, lipophilic group that can modulate the pharmacokinetic and pharmacodynamic properties of a lead compound. The benzyl ethers are relatively stable but can be cleaved under specific conditions (e.g., hydrogenolysis) if deprotection is required at a later synthetic stage.
Safety and Handling
3,5-Dibenzyloxybenzyl Bromide is a hazardous substance and should be handled with appropriate safety precautions in a well-ventilated fume hood.
Hazard and Precautionary Statements
| GHS Hazard Statements | Precautionary Statements | Citations |
| H314: Causes severe skin burns and eye damage. | P260: Do not breathe dusts or mists. | [1] |
| P280: Wear protective gloves/protective clothing/eye protection/face protection. | ||
| P301 + P330 + P331: IF SWALLOWED: Rinse mouth. Do NOT induce vomiting. | [1] | |
| P303 + P361 + P353: IF ON SKIN (or hair): Take off immediately all contaminated clothing. Rinse skin with water/shower. | ||
| P304 + P340 + P310: IF INHALED: Remove person to fresh air and keep comfortable for breathing. Immediately call a POISON CENTER/doctor. | [1] | |
| P363: Wash contaminated clothing before reuse. |
Store in a cool, dry, and well-ventilated area away from incompatible materials. It is sensitive to moisture.[5] The product is intended for laboratory research use only.[2]
References
- 1. 3,5-Dibenzyloxybenzyl Bromide | 24131-32-6 | TCI EUROPE N.V. [tcichemicals.com]
- 2. 3,5-Dibenzyloxybenzyl Bromide | CymitQuimica [cymitquimica.com]
- 3. 3,5-Dibenzyloxybenzyl Bromide 98.0+%, TCI America™ | Fisher Scientific [fishersci.ca]
- 4. 3,5-DIBENZYLOXY-ALPHA-BROMOTOLUENE [chembk.com]
- 5. 3 5-Dibromobenzyl Bromide [lingzhiyuechem.com]
- 6. Khan Academy [khanacademy.org]
- 7. benchchem.com [benchchem.com]
- 8. 3,5-DIMETHOXYBENZYL BROMIDE synthesis - chemicalbook [chemicalbook.com]
